1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5’-O-DMT-2’-TBDMS-Uridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. It is characterized by the presence of two protective groups: the dimethoxytrityl (DMT) group at the 5’ position and the tert-butyldimethylsilyl (TBDMS) group at the 2’ position. These protective groups are crucial for the stepwise synthesis of oligonucleotides, preventing unwanted reactions at specific sites during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-TBDMS-Uridine typically involves the protection of uridine at the 5’ and 2’ positions. The process begins with the selective protection of the 5’ hydroxyl group using the dimethoxytrityl chloride (DMT-Cl) in the presence of a base. Subsequently, the 2’ hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions .
Industrial Production Methods
Industrial production of 5’-O-DMT-2’-TBDMS-Uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield. The compound is typically purified using chromatographic techniques and characterized by spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-2’-TBDMS-Uridine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the DMT and TBDMS groups under acidic and basic conditions, respectively.
Phosphitylation: Reaction with phosphoramidite reagents to form nucleoside phosphoramidites, which are key intermediates in oligonucleotide synthesis
Common Reagents and Conditions
Deprotection: DMT group is typically removed using trichloroacetic acid (TCA) in dichloromethane (DCM), while the TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Phosphitylation: Involves the use of phosphoramidite reagents and activators such as tetrazole under anhydrous conditions
Major Products
Deprotected Uridine: Resulting from the removal of protective groups.
Nucleoside Phosphoramidites: Formed during the phosphitylation reaction, used in the synthesis of oligonucleotides
Scientific Research Applications
5’-O-DMT-2’-TBDMS-Uridine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of modified oligonucleotides.
Biology: In the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: For the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs) used in gene silencing and therapeutic applications.
Industry: In the production of diagnostic probes and research reagents .
Mechanism of Action
The mechanism of action of 5’-O-DMT-2’-TBDMS-Uridine involves its incorporation into oligonucleotides during synthesis. The protective groups (DMT and TBDMS) prevent unwanted side reactions, ensuring the correct sequence assembly. Once incorporated, the protective groups are removed, and the resulting oligonucleotide can hybridize with complementary nucleic acid sequences, enabling various biological and therapeutic functions .
Comparison with Similar Compounds
Similar Compounds
- 5’-O-DMT-2’-TBDMS-Cytidine
- 5’-O-DMT-2’-TBDMS-Adenosine
- 5’-O-DMT-2’-TBDMS-Guanosine
Uniqueness
5’-O-DMT-2’-TBDMS-Uridine is unique due to its specific protective groups and its role in the synthesis of uridine-containing oligonucleotides. Compared to other nucleosides, it offers distinct advantages in terms of stability and reactivity during oligonucleotide synthesis .
Properties
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHQIELPHWJPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N2O8Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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